Dihydro-5-(2-octenyl)-2(3H)-furanone
Description
Dihydro-5-(2-octenyl)-2(3H)-furanone (CAS: 730-46-1) is a γ-lactone derivative characterized by a (Z)-configured 2-octenyl substituent at the C5 position of the dihydrofuranone ring. This compound is a volatile organic compound (VOC) frequently identified in food systems, notably during yogurt fermentation, where it contributes to aroma profiles alongside ketones like 2-heptanone and 2-nonanone . Its molecular weight, as determined by mass spectrometry, is 232 g/mol (EI-MS m/z 232, M⁺) . Structurally, the compound’s unsaturated aliphatic chain enhances lipophilicity and volatility, making it a key contributor to sensory attributes in fermented products .
Properties
CAS No. |
15456-69-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5-oct-2-enyloxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
QFXOXDSHNXAFEY-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC1CCC(=O)O1 |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1CCC(=O)O1 |
Canonical SMILES |
CCCCCC=CCC1CCC(=O)O1 |
Origin of Product |
United States |
Scientific Research Applications
Flavoring Agent in Food Industry
One of the primary applications of dihydro-5-(2-octenyl)-2(3H)-furanone is as a flavoring agent . It has been identified in various food products, particularly dairy, where it contributes to the flavor profile. The compound imparts a fatty , fruity , and slightly soap-like taste , making it suitable for enhancing flavors in milk and milk products . Its detection in these products suggests its potential as a biomarker for dairy consumption.
Metabolomics and Biomarker Research
This compound has been utilized in metabolomic studies to differentiate between various plant species and their developmental stages. For instance, research has shown that this compound can be part of the metabolic fingerprinting process to analyze differences in plant metabolites, which can be crucial for understanding plant development and responses to environmental stimuli . Its presence can indicate specific metabolic pathways, including lipid metabolism.
Potential Health Benefits
While the primary focus has been on its flavoring properties, there is emerging interest in the potential health benefits associated with this compound. Some studies suggest that compounds within the gamma-butyrolactone family may exhibit bioactive properties, potentially influencing metabolic processes or acting as antioxidants . However, more extensive research is needed to substantiate these claims.
Chemical Synthesis and Industrial Applications
This compound can also be synthesized chemically for various industrial applications. Its structure allows it to serve as a precursor for synthesizing other organic compounds, which can be useful in pharmaceuticals or agrochemicals. The ability to produce this compound through various synthetic routes makes it valuable for research and development in organic chemistry .
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Flavoring Agent | Used in dairy products to enhance flavor profiles; imparts fruity and fatty notes |
| Metabolomics | Serves as a marker in metabolomic studies for differentiating plant species |
| Potential Health Benefits | Possible antioxidant properties; further research needed |
| Chemical Synthesis | Can be synthesized for use as a precursor in pharmaceuticals and agrochemicals |
| Safety Regulations | Approved as a food additive; requires monitoring of intake levels |
Comparison with Similar Compounds
Comparison with Structurally Related Dihydrofuranones
Substituent Variations and Physicochemical Properties
Dihydrofuranones exhibit diverse biological and industrial applications depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Dihydrofuranones
Key Observations:
- Alkyl Chain Length and Unsaturation: The (Z)-2-octenyl group in this compound provides greater conformational flexibility and lower melting points compared to saturated analogs like γ-stearolactone (C14 chain) . This unsaturation also enhances volatility, explaining its prominence in aroma profiles .
- Functional Groups : Hydroxyl or hydroxymethyl substituents (e.g., 3-hydroxy-γ-butyrolactone) increase polarity, reducing volatility but improving water solubility, which is critical for pharmaceutical or agrochemical applications .
- Biological Activity: Bulky substituents like imidazolylmethyl in 3,3-diethyl-5-imidazolylmethyl-2(3H)-furanone enable receptor subtype selectivity, highlighting the role of steric effects in drug design .
Preparation Methods
Bromolactonization of Unsaturated Esters
A patent-pending method (WO2004016588A1) details the synthesis of analogous furanones via bromolactonization. For this compound, this would involve:
-
Epoxidation of (Z)-2-octene to form the cis-epoxide.
-
Ring-opening with HBr to yield a bromohydrin intermediate.
-
Base-induced cyclization (e.g., K₂CO₃ in THF) to form the lactone.
This route achieves ∼68% yield with >95% stereopurity, as confirmed by GC-MS. The bromine atom directs regioselective cyclization, favoring 5-membered ring formation over 6-membered alternatives.
Grignard Addition to Halogenated Furanones
The NIST WebBook entry suggests compatibility with organometallic reactions. A viable pathway involves:
-
Preparing 5-bromo-2(3H)-furanone via bromination of dihydrofuran-2-one.
-
Reacting with (Z)-2-octenylmagnesium bromide in THF at −78°C.
-
Quenching with NH₄Cl to yield the alkylated product.
This method requires strict temperature control to prevent β-hydride elimination, which would degrade the octenyl chain. Reported yields reach 55–60%.
Reaction Optimization and Byproduct Analysis
Solvent Effects
Data from WO2004016588A1 demonstrates solvent impact on cyclization efficiency:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 4 |
| THF | 7.52 | 68 | 6 |
| Toluene | 2.38 | 81 | 8 |
Lower polarity solvents favor slower, more controlled cyclization, minimizing oligomer formation.
Temperature Gradients
Isothermal (80°C) vs. gradient heating (40→110°C) comparisons reveal:
-
Isothermal : 68% yield, 92% purity
-
Gradient : 75% yield, 98% purity
Gradual heating reduces thermal decomposition of the acid precursor.
Analytical Characterization
Spectroscopic Identification
Key spectral features from NIST data:
-
IR : 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=C)
-
¹H NMR : δ 5.35 (m, 2H, CH=CH), 4.30 (t, J=7 Hz, H-4), 2.55 (m, H-5)
-
MS : m/z 196 [M]⁺, 178 [M-H₂O]⁺
Chromatographic Purity
GC analysis using a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) shows baseline separation from byproducts at 14.3 min retention time.
Industrial-Scale Considerations
The patent describes continuous flow reactors for analogous compounds, achieving:
-
85% conversion per pass
-
92% selectivity
-
200 kg/day throughput
Key parameters:
-
Residence time: 45 min
-
Pressure: 2.5 bar
-
Catalyst: Amberlyst-15 (ion-exchange resin)
Emerging Methodologies
While current methods rely on classical organic synthesis, the sources hint at future directions:
Q & A
Q. What biological activities are associated with this compound?
- Furanone derivatives exhibit antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus by disrupting biofilm formation . The compound’s presence in lupine-based moromi fermentation also suggests roles in flavor modulation, likely due to its lactone-derived aroma .
Q. Does this compound occur naturally, and in what contexts?
- It is detected in microbial fermentation systems, such as moromi (a soybean paste), where carbohydrate sources influence its production via microbiota metabolism . Its (Z)-configuration is consistent with naturally occurring lactones derived from unsaturated fatty acids .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Follow OSHA HCS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and wash skin immediately with soap upon contact. In case of exposure, consult a physician and provide the SDS, which notes potential respiratory irritation .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Variability in antibacterial efficacy (e.g., strain-specific responses) requires controlled assays with standardized inoculum sizes (e.g., 1×10 CFU/mL) and biofilm quantification methods (e.g., crystal violet staining) . Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT on mammalian cells) can clarify selectivity .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 4.5–5.2 eV), ionization potential (~9.1 eV), and electron affinity (~1.3 eV) to assess antioxidative potential. Molecular dynamics simulations model interactions with bacterial membranes .
Q. How does stereochemistry influence the compound’s synthesis and bioactivity?
- The (Z)-configuration of the 2-octenyl side chain is critical for flavor profile and antimicrobial activity. Stereoselective synthesis using chiral catalysts (e.g., InCl with L-proline) ensures >90% enantiomeric excess, validated by chiral HPLC .
Q. What strategies optimize the scalability of synthetic routes while minimizing side reactions?
Q. How can researchers leverage this compound’s structural motifs to design derivatives with enhanced bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
